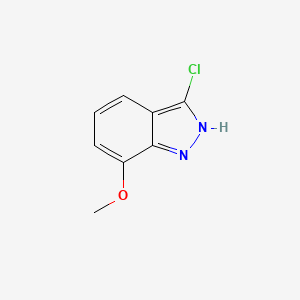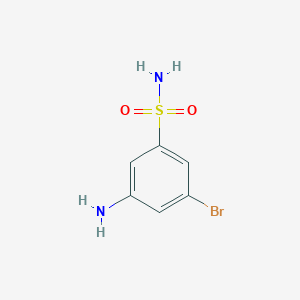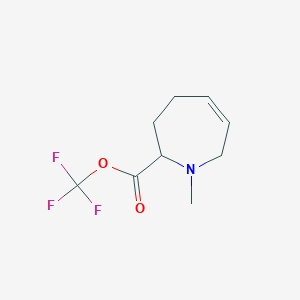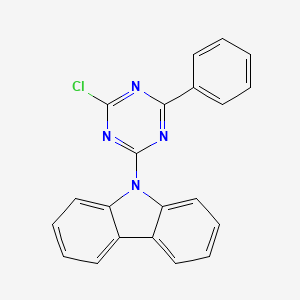![molecular formula C9H12BNO2 B6591109 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266320-01-7](/img/structure/B6591109.png)
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Übersicht
Beschreibung
6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound with the molecular weight of 185.42 . The IUPAC name for this compound is 6-amino-2,1-benzoxaborol-1(3H)-ol hydrochloride . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boron-based heterocycles, such as this compound, involves a two-step process. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H . The InChI key is ZDCBDYGPSUVCOU-UHFFFAOYSA-N .Chemical Reactions Analysis
The three-component condensation reaction of 6-amino-1,3-dimethyluracil with cyclic ketones and appropriate aromatic aldehydes can afford products with a linear structure and/or an angular structure . This reaction is a facile variant for the synthesis of 1,3-dimethylpyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones .Physical and Chemical Properties Analysis
This compound is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis in Enantioselective Reactions
6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol and its derivatives are explored in the field of catalysis, particularly in enantioselective reactions. For instance, the use of amino alcohols and oxazaborolidines, which are structurally related to this compound, has been demonstrated in the enantioselective reductions of ketones (Braun et al., 2007).
Antitumor Activity
Research has also been conducted on novel derivatives structurally related to this compound for their antitumor properties. These compounds have shown cytostatic activities against various malignant human cell lines, highlighting their potential in cancer research (Racané et al., 2006).
Synthesis of Heterocyclic Compounds
The compound and its analogs play a significant role in the synthesis of various heterocyclic compounds. These synthesized structures are often of great interest in the development of new pharmaceuticals and materials (Aoyama et al., 1976).
Antimicrobial Applications
A recent study has explored the potential of derivatives of this compound in antimicrobial applications. These compounds have been tested against a range of bacteria and fungi, including mycobacteria, showing promising results in the fight against infectious diseases (Šlechta et al., 2023).
Structure and Property Studies
Extensive research has been done to understand the structure and properties of compounds related to this compound. These studies provide valuable insights into the chemical characteristics and potential applications of these compounds (Zhou et al., 1990).
Zukünftige Richtungen
The development of boron-based heterocycles, such as 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, is a promising area of research due to their potential therapeutic applications . Future research could focus on exploring the pharmacological activities of these compounds and optimizing their synthesis process. The biological studies for these compounds are currently underway .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities , suggesting that they may target bacterial cells or inflammatory pathways in the human body.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Based on the reported antimicrobial and anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to these biological processes.
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities , suggesting that they may have a significant impact on cellular processes related to these biological activities.
Biochemische Analyse
Biochemical Properties
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. This compound interacts with PDE4, a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells . By inhibiting PDE4, this compound increases cAMP levels, leading to the modulation of various cellular processes. The compound’s interaction with PDE4 involves binding to the enzyme’s catalytic domain, which results in the inhibition of its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By increasing cAMP levels, it modulates the activity of protein kinase A (PKA), which in turn affects the phosphorylation of various target proteins . This modulation leads to changes in gene expression and cellular responses, including the inhibition of pro-inflammatory cytokine production. Additionally, this compound has been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) and interleukins such as IL-4, IL-5, and IL-13 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PDE4. The compound binds to the catalytic domain of PDE4, inhibiting its activity and preventing the hydrolysis of cAMP . This inhibition leads to increased cAMP levels, which activate PKA. Activated PKA phosphorylates various target proteins, resulting in altered gene expression and cellular responses. The compound’s ability to inhibit PDE4 and modulate cAMP levels is central to its therapeutic potential in treating inflammatory diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against PDE4 over extended periods . Long-term studies have shown that repeated application of the compound does not lead to significant degradation or loss of efficacy. Additionally, the compound’s effects on cellular function, such as the inhibition of cytokine production, have been observed to persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE4 activity and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of cAMP levels. The compound interacts with PDE4, an enzyme responsible for the hydrolysis of cAMP . By inhibiting PDE4, the compound increases cAMP levels, which in turn modulate various metabolic processes. This interaction affects metabolic flux and the levels of metabolites involved in inflammatory responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound has been shown to penetrate cell membranes and accumulate in target tissues where PDE4 is expressed . Its distribution within the body is facilitated by its ability to bind to plasma proteins, which aids in its transport to various tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDE4 . The compound’s localization is crucial for its inhibitory activity, as it needs to be in proximity to PDE4 to effectively inhibit its activity. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Eigenschaften
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOKJYHLICDJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)






![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)

![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)


